5-Bromo-4-methoxy-2-nitrobenzaldehyde
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Overview
Description
5-Bromo-4-methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . It is characterized by a benzene ring substituted with a bromo group at position 5, a methoxy group at position 4, a nitro group at position 2, and an aldehyde group at position 1 . This compound is typically a white to pale yellow solid with a distinct benzaldehyde odor .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 4-bromo-5-methoxybenzaldehyde: One common synthetic route involves the nitration of 4-bromo-5-methoxybenzaldehyde using a nitrating agent such as nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.
Two-Step, One-Pot Reduction/Cross-Coupling Procedure: This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents.
Industrial Production Methods: Industrial production methods for 5-Bromo-4-methoxy-2-nitrobenzaldehyde are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Nitration: The compound can undergo nitration reactions, where the nitro group is introduced to the benzene ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Reduction of Nitro Group: The major product is 5-bromo-4-methoxy-2-aminobenzaldehyde.
Substitution of Bromo Group: The major product depends on the nucleophile used; for example, using sodium methoxide would yield 5-methoxy-4-methoxy-2-nitrobenzaldehyde.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: 5-Bromo-4-methoxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals.
Dye Synthesis: It is also used in the synthesis of dyes due to its aromatic structure.
Biology and Medicine:
Biological Studies: The compound is used in biological studies to understand the effects of nitro and bromo substituents on biological activity.
Industry:
Mechanism of Action
the presence of electron-withdrawing groups like nitro and bromo can significantly influence its reactivity and interaction with biological targets. The nitro group can deactivate the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions, while the methoxy group can activate certain positions on the ring for further reactions.
Comparison with Similar Compounds
4-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the methoxy group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the bromo and nitro groups.
Uniqueness:
5-Bromo-4-methoxy-2-nitrobenzaldehyde:
Properties
IUPAC Name |
5-bromo-4-methoxy-2-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPPLTWYKBBEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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